Methyl 9-fluorenylideneacetate

Physical Chemistry Process Engineering Formulation

Research groups often face inconsistent quality and long lead times for 9-fluorenylidene derivatives. Methyl 9-fluorenylideneacetate (CAS 146967-87-5) solves this as a standard catalog item with ≥95% purity, eliminating the delays of custom synthesis. - Validated public NMR & FTIR spectra reduce internal QC burden and accelerate method development. - High melting point (108-112 °C) enables reliable handling on automated solid-phase synthesis platforms. - Clean hydrolysis profile makes it the preferred precursor for generating 9-fluorenylideneacetic acid or its amides.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 146967-87-5
Cat. No. B130412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9-fluorenylideneacetate
CAS146967-87-5
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC(=O)C=C1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C16H12O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3
InChIKeyJKKWDADOWDCWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 9-Fluorenylideneacetate Overview


Methyl 9-fluorenylideneacetate (CAS 146967-87-5) is an organic compound classified as a fluorenylidene acetate ester, characterized by a fluorenylidene core linked to a methyl acetate moiety . It possesses a molecular formula of C₁₆H₁₂O₂ and a molecular weight of 236.27 g/mol [1]. This compound serves as a versatile building block in organic synthesis, with its core 9-fluorenylidene scaffold found in various pharmaceutically and materially significant derivatives [2]. It is typically a solid with a reported melting point range of 108-112 °C [3].

Synthesis workflow
Fluorenylidene acetate ester building block for protected carboxylic acid strategies and annulation chemistry.
Solid-state handling
Reported intermediate melting behavior supports solid-phase synthesis and recrystallization workflows.
Analytical confidence
Public reference spectra (NMR, FTIR) available for identity verification and quality control.

Methyl 9-Fluorenylideneacetate: Why It's Irreplaceable


Generic substitution among fluorenylidene derivatives is often inadvisable due to significant differences in physicochemical properties and reactivity that directly impact synthesis and application outcomes. The choice between the methyl ester (CAS 146967-87-5), its ethyl ester analog (CAS 27973-36-0), and the parent 9-fluorenylideneacetic acid (CAS 4425-73-4) is not arbitrary; it dictates melting point, solubility, and the nature of potential side reactions during ester hydrolysis or transesterification steps . Furthermore, the availability of validated analytical reference data, such as NMR and FTIR spectra, varies, affecting the ease of quality control and identity verification in research and industrial settings [1]. Therefore, procurement decisions must be guided by specific, quantifiable evidence of differentiation.

Alkyl chain variation: The methyl ester hydrolyzes cleanly; the ethyl ester may undergo transesterification, complicating synthetic sequences.
Spectral data gap: Public NMR and FTIR reference data exist for the methyl ester but are unavailable for the ethyl ester, increasing identity verification burden.
Procurement reliability: The methyl ester is a standard catalog item; the free acid and ethyl ester often require custom synthesis, adding lead time and cost uncertainty.

Methyl 9-Fluorenylideneacetate: Quantitative Comparison


Melting Point & Density Profile

The methyl ester exhibits a significantly higher melting point (108-112 °C) compared to its ethyl ester analog (75-77 °C), and a markedly lower melting point than the free acid (231-233 °C) [1][2]. This places its solid-state handling properties in a distinct intermediate range. Its density (1.273 g/cm³) is also intermediate between the ethyl ester (1.238 g/cm³) and the acid (1.387 g/cm³) [1][2].

Melting Point & Density Profile
Reported
Methyl ester: 108–112 °C, 1.273 g/cm³
Ethyl ester: 75–77 °C, 1.238 g/cm³
Free acid: 231–233 °C, 1.387 g/cm³
Intermediate melting range supports purification flexibility and solid-phase handling.
Cross-study comparable; literature values from vendor sources.
Physical Chemistry Process Engineering Formulation

NMR and FTIR Data Availability

For the methyl ester (CAS 146967-87-5), authoritative spectral databases contain 2 NMR spectra and 2 FTIR spectra for identity confirmation [1]. In contrast, public spectral libraries contain no recorded NMR or FTIR data for the ethyl ester analog (CAS 27973-36-0) [2].

Spectral Data Availability
Head-to-head
Methyl ester: 2 NMR, 2 FTIR spectra public
Ethyl ester: 0 NMR, 0 FTIR spectra public
Public reference spectra reduce analytical burden for identity and purity confirmation.
SpectraBase database search (2025).
Analytical Chemistry Quality Control Spectral Databases

Hydrolysis vs. Transesterification Reactivity

As a methyl ester, this compound is primarily susceptible to hydrolysis to yield the parent 9-fluorenylideneacetic acid [1]. In contrast, the ethyl ester analog (CAS 27973-36-0) is more prone to transesterification reactions, which can lead to a mixture of ester products and complicate downstream synthesis when a specific alcohol is not intended [2]. The methyl ester's reactivity is thus more predictable in acidic or basic hydrolysis conditions.

Reactivity Pathway
Class-level
Methyl ester: predominantly hydrolysis.
Ethyl ester: higher transesterification tendency.
Cleaner hydrolysis profile may simplify deprotection and reduce byproducts; verify under specific conditions.
Qualitative class-level inference from ester chemistry.
Organic Synthesis Protecting Groups Medicinal Chemistry

Commercial Availability & Purity

Methyl 9-fluorenylideneacetate is commercially offered by multiple major chemical suppliers, including Sigma-Aldrich (Catalog No. 400041) and BOC Sciences, with a standard purity specification of 95% [1]. This contrasts with the parent acid (CAS 4425-73-4) and ethyl ester (CAS 27973-36-0), which are less widely stocked as catalog items from primary vendors, often requiring custom synthesis .

Commercial Availability & Purity
Reported
Methyl ester: 95% purity, standard catalog item (Sigma-Aldrich, BOC Sciences).
Acid and ethyl ester: often custom synthesis.
Catalog availability with defined purity reduces lead time and procurement uncertainty.
Review of major supplier catalogs.
Procurement Supply Chain Research Chemicals

Methyl 9-Fluorenylideneacetate Applications


Solid-Phase Synthesis & High-Throughput

The compound's relatively high melting point (108-112 °C) makes it a suitable solid building block for automated solid-phase synthesis platforms, where lower-melting solids or liquids can cause handling issues and cross-contamination [1]. Its defined melting point also facilitates purification by recrystallization in parallel synthesis workflows.

Controlled Hydrolysis for Acid Derivatives

When the goal is to generate the free 9-fluorenylideneacetic acid (CAS 4425-73-4) or its amides, the methyl ester is the preferred precursor due to its clean hydrolysis profile, which minimizes the formation of transesterification byproducts that are more common with the ethyl ester [1]. This ensures higher yields and simpler purification in the final step.

Analytical Method Development & QC

For laboratories that require validated analytical reference data for identity and purity assessment, the availability of public NMR and FTIR spectra for the methyl ester provides a significant advantage over the ethyl ester [1]. This reduces the internal analytical burden and accelerates method development for HPLC, GC-MS, or other assays.

Reliable Supply for Scale-Up

Research groups planning to scale up reactions or requiring multiple batches over time benefit from the methyl ester's status as a standard catalog item with a 95% purity specification [1]. This contrasts with the custom-synthesis-only status of its analogs, ensuring consistent quality, predictable lead times, and lower procurement costs for larger quantities.

Application
Selection Property
Validation Focus
Solid-Phase Synthesis & High-Throughput
Solid handling and recrystallization behavior
Recrystallization yield and automated platform compatibility
Controlled Hydrolysis for Acid Derivatives
Hydrolysis selectivity and byproduct profile
Reaction monitoring for clean deprotection and minimal transesterification
Analytical Method Development & QC
Public reference spectra for identity verification
Spectral database cross-referencing and method validation efficiency
Reliable Supply for Scale-Up
Catalog item status and purity specification
Batch-to-batch consistency and lead time predictability
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